5-(2,3-Dichlorophenyl)pyrimidine-2-carbonitrile
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Overview
Description
5-(2,3-Dichlorophenyl)pyrimidine-2-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dichlorophenyl)pyrimidine-2-carbonitrile typically involves the reaction of 2,3-dichlorobenzonitrile with appropriate pyrimidine precursors under controlled conditions. One common method involves the cyclization of 2,3-dichlorobenzonitrile with cyanoacetamide in the presence of a base, such as potassium carbonate, to form the desired pyrimidine ring . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dichlorophenyl)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-(2,3-Dichlorophenyl)pyrimidine-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential anticancer agents and kinase inhibitors.
Biological Studies: The compound is studied for its cytotoxic effects on various cancer cell lines, including colorectal carcinoma, hepatocellular carcinoma, and breast cancer cells.
Chemical Biology: It serves as a tool compound for studying the biological pathways and molecular targets involved in cancer and other diseases.
Industrial Applications: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2,3-Dichlorophenyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as tyrosine kinases. The compound acts as an ATP mimetic, binding to the ATP-binding site of the kinase and inhibiting its activity . This inhibition leads to the disruption of key signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-5-carbonitrile Derivatives: These compounds share a similar pyrimidine core structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also show a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
5-(2,3-Dichlorophenyl)pyrimidine-2-carbonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential as an anticancer agent make it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C11H5Cl2N3 |
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Molecular Weight |
250.08 g/mol |
IUPAC Name |
5-(2,3-dichlorophenyl)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C11H5Cl2N3/c12-9-3-1-2-8(11(9)13)7-5-15-10(4-14)16-6-7/h1-3,5-6H |
InChI Key |
ULIQZBWNCCYPTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(N=C2)C#N |
Origin of Product |
United States |
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